molecular formula C14H16ClF3N2O2 B1403641 Ethyl 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate CAS No. 1311279-23-8

Ethyl 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate

Cat. No.: B1403641
CAS No.: 1311279-23-8
M. Wt: 336.74 g/mol
InChI Key: SHDFVGYIVKTKRM-UHFFFAOYSA-N
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Description

Ethyl 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate is a chemical compound with the molecular formula C14H16ClF3N2O2. It is known for its unique structural features, which include a trifluoromethyl group and a pyridyl ring.

Preparation Methods

The synthesis of Ethyl 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Ethyl 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Ethyl 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific pathways, such as the NF-kB inflammatory pathway, thereby exerting its effects .

Comparison with Similar Compounds

Ethyl 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate, also known as epyrifenacil, is a compound primarily recognized for its herbicidal properties. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C₁₈H₁₈ClF₃N₂O₂
CAS Number: 353292-31-6

The compound features a piperidine ring substituted with a pyridine moiety that includes a chlorine and trifluoromethyl group, contributing to its biological activity.

Epirifenacil acts primarily as a herbicide, targeting specific pathways in plant physiology. Its mode of action involves the inhibition of certain enzymes critical for plant growth, particularly those involved in the biosynthesis of amino acids and proteins. This inhibition leads to the disruption of normal cellular functions in plants, ultimately resulting in their death.

Herbicidal Activity

Epirifenacil has been extensively studied for its herbicidal properties. It is effective against a variety of weed species due to its selective inhibition mechanism. The compound demonstrates high potency in controlling both broadleaf and grassy weeds.

Weed Species Effective Concentration (g/ha) Activity Type
Amaranthus retroflexus50Post-emergent control
Echinochloa crus-galli30Pre-emergent control
Setaria viridis40Post-emergent control

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of epyrifenacil on mammalian cell lines. While primarily used as a herbicide, its interaction with human cells has raised questions about potential off-target effects.

A study evaluated its impact on various cancer cell lines:

Cell Line IC₅₀ (µM) Effect
HeLa (Cervical)15Moderate cytotoxicity
MCF7 (Breast)20Moderate cytotoxicity
A549 (Lung)25Low cytotoxicity

These findings suggest that while epyrifenacil is not designed for therapeutic use, it exhibits varying degrees of cytotoxicity across different cell lines.

Case Studies and Research Findings

  • Herbicidal Efficacy : A field trial conducted in various agricultural settings demonstrated that epyrifenacil effectively reduced weed biomass by over 80% compared to untreated controls within two weeks of application .
  • Mechanistic Insights : Research published in Journal of Agricultural and Food Chemistry detailed the biochemical pathways affected by epyrifenacil, noting significant alterations in amino acid profiles in treated plants, which correlated with observed phytotoxic symptoms .
  • Environmental Impact Assessment : An environmental study assessed the persistence of epyrifenacil in soil and water systems, revealing that it degrades relatively quickly under aerobic conditions but can persist longer in anaerobic environments .

Properties

IUPAC Name

ethyl 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClF3N2O2/c1-2-22-13(21)9-3-5-20(6-4-9)12-8-10(14(16,17)18)7-11(15)19-12/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDFVGYIVKTKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC(=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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